3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one is a synthetic compound with significant interest in organic chemistry and medicinal applications. Its structure features a sulfanyl group attached to an aminophenyl moiety and two methoxy-substituted phenyl groups. This compound is classified as a ketone and is notable for its potential biological activities, including anti-inflammatory and anticancer properties.
The compound can be synthesized through various organic reactions, with specific methods yielding high-purity products suitable for research and potential therapeutic applications. The synthesis typically requires starting materials such as 2-aminothiophenol and 4-methoxybenzaldehyde.
The synthesis of 3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one generally involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions often involve:
The molecular structure of 3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H23NO3S |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | 3-(2-aminophenyl)sulfanyl-1,3-bis(4-methoxyphenyl)propan-1-one |
| InChI Key | SKYINHGMARPJMJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)SC3=CC=CC=C3N |
The InChI (International Chemical Identifier) provides a unique representation of the compound's structure, allowing for easy database searches and chemical identification.
3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one can undergo several chemical transformations:
Reagents used in these reactions include:
The mechanism of action for 3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one involves its interaction with biological targets. The aminophenyl group may interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The presence of the sulfanyl group could influence the compound's reactivity and binding affinity to targets within biological systems.
3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one has several applications in scientific research:
This compound represents a significant area of interest within organic synthesis and medicinal chemistry due to its diverse potential applications and unique structural features.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8